Tylosin, 20-deoxo-20-(1-piperidinyl)- is a macrolide antibiotic derived from the natural compound tylosin, which is primarily used in veterinary medicine. This compound exhibits significant antimicrobial properties, particularly against respiratory pathogens in livestock. Tylosin is structurally related to other macrolides and has been modified to enhance its efficacy and spectrum of activity.
Tylosin is classified as a macrolide antibiotic, which are characterized by a large lactone ring structure. The specific derivative, 20-deoxo-20-(1-piperidinyl)-tylosin, is synthesized to improve pharmacological properties. It is utilized in veterinary medicine for treating bacterial infections in animals, particularly in cattle and swine.
The synthesis of 20-deoxo-20-(1-piperidinyl)-tylosin involves several steps that typically include:
For example, a patent describes a method that includes reacting a 20-piperidinyl derivative of tylosin with hydrobromic acid to yield modified compounds .
Tylosin derivatives undergo various chemical reactions that can modify their biological activity. Key reactions include:
Research indicates that certain derivatives exhibit enhanced antimicrobial activity against pathogens such as Pasteurella multocida, which is significant for veterinary applications .
The mechanism of action of tylosin involves inhibition of protein synthesis in bacteria. Specifically:
Studies have shown that tylosin's binding affinity can vary among different bacterial strains, influencing its effectiveness .
Tylosin exhibits several notable physical and chemical properties:
Relevant data includes melting points and boiling points specific to formulations used in veterinary applications.
Tylosin is primarily used in veterinary medicine for:
The C-20 modified tylosin derivative, 20-deoxo-20-(1-piperidinyl) desmycosin (tilmicosin), exerts potent antibacterial activity but concurrently selects for complex methyltransferase-mediated resistance mechanisms. Central to this phenomenon is the erm (erythromycin ribosome methylation) gene family, particularly erm(B), which encodes a 23S rRNA methyltransferase. This enzyme catalyzes the dimethylation of adenine at position A2058 in the 23S ribosomal RNA, sterically hindering macrolide binding [5]. In enterococci from tylosin-fed cattle, continuous in-feed administration significantly increases fecal erm(B) gene concentrations (mean increase: 3.2 log10 copies/g feces; P<0.001) compared to non-medicated controls. Crucially, this upregulation occurs synergistically with other resistance determinants—tetracycline resistance genes (tet(M), tet(O)) persist despite reduced tetracycline-resistant enterococcal concentrations (P=0.037), suggesting co-selection under tylosin pressure [5].
Table 1: Impact of Tylosin Administration on Resistance Gene Dynamics in Feedlot Cattle
Parameter | Tylosin Group | Control Group | P-value |
---|---|---|---|
erm(B) gene concentration | 8.1 log10 copies/g | 4.9 log10 copies/g | <0.001 |
tet(M) gene concentration | 6.3 log10 copies/g | 6.2 log10 copies/g | 0.758 |
EryR enterococci prevalence | 87% | 42% | 0.021 |
TETr enterococci concentration | 3.5 log10 CFU/g | 4.8 log10 CFU/g | 0.037 |
20-Deoxo-20-(1-piperidinyl) derivatives exhibit strong cross-resistance within the macrolide-lincosamide-streptogramin B (MLSB) antibiotic superfamily due to shared ribosomal targets. Phenotypic resistance studies reveal that enterococcal isolates from cattle receiving this tylosin analog show 86% resistance to tylosin and 84% to erythromycin, while concurrently displaying 31% resistance to the lincosamide clindamycin [3]. This cross-resistance stems from the constitutive expression of erm genes, which modify the ribosomal binding site common to all MLSB antibiotics. Notably, the piperidinyl modification at C-20 does not circumvent the erm-mediated resistance mechanism, as evidenced by sustained high MICs (>256 μg/mL) for erythromycin in enterococci harboring erm(B) [3] [5]. Pen-level studies demonstrate that erythromycin-resistant (EryR) enterococci proportions increase significantly over the feeding period (P<0.01) regardless of tylosin discontinuation strategies, indicating persistent MLSB cross-resistance once established [3].
The biosynthesis of 20-deoxo-20-amino tylosin derivatives involves tlr-like methyltransferase genes homologous to those in Streptomyces fradiae. While not directly studied in resistant pathogens, tlrB and tlrD homologs in production strains regulate self-resistance through rRNA methylation pathways analogous to erm. Transcriptomic analyses reveal that industrial Streptomyces strains engineered for high-yield tilmicosin production exhibit upregulation of tlrD by 12.5-fold compared to wild-type strains (P<0.001) [5]. This adaptation suggests evolutionary pressure to enhance self-protection mechanisms during biosynthesis. Crucially, these methyltransferases share functional conservation with clinical erm determinants; homology modeling indicates 68% structural similarity between Tl rD and Erm(B) catalytic domains, explaining the cross-reactivity of resistance pathways between producer and pathogenic strains [5].
The A2058 dimethylation induced by erm genes drives compensatory evolution in ribosomal RNA (rRNA) architecture. Longitudinal studies of enterococci from cattle exposed to 20-deoxo-20-(1-piperidinyl) tylosin reveal fixation of G2057A polymorphisms in 23S rRNA domain V—a mutation that stabilizes the methylated ribosome structure and reduces fitness costs associated with resistance [5] [6]. This mutation prevalence increases from <5% in pre-exposure isolates to >62% after 160 days of tylosin administration (P<0.001). Methylation patterns also influence resistance stability; isolates with monoallelic erm(B) expression revert to susceptibility within 10 generations without antibiotic pressure, whereas those with fixed rRNA mutations maintain resistance despite erm plasmid loss [5]. Environmental dissemination is evidenced by erm(B)-carrying Enterococcus faecium ST296 displacement by ST240 (a tetracycline-macrolide resistant lineage) in feedlot pen surfaces (P=0.024), demonstrating ecosystem-level evolution under selective pressure [6].
Table 2: Evolutionary Adaptations in Enterococci Under Tylosin Selective Pressure
Evolutionary Marker | Pre-Exposure | Post-Exposure (160 days) | Change |
---|---|---|---|
G2057A rRNA mutation rate | 4.8% | 62.3% | +57.5% |
erm(B) plasmid prevalence | 18.2% | 91.7% | +73.5% |
Enterococcus faecium ST240 | 22.1% | 84.6% | +62.5% |
Resistance reversion rate* | N/A | 8.3% | -91.7% |
Note: *Reversion to susceptibility after 10 generations without antibiotic selection [5] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7